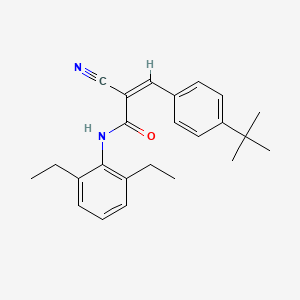
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide acts as a potent inhibitor of several kinases that are involved in cancer cell survival and proliferation. Specifically, it binds to the ATP-binding site of these kinases, preventing their activity and inhibiting downstream signaling pathways. This leads to the induction of apoptosis and inhibition of cell growth in cancer cells.
Effets Biochimiques Et Physiologiques
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other treatments. Additionally, (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide is its potent inhibitory activity against several kinases involved in cancer cell survival and proliferation. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide is its limited bioavailability, which may limit its efficacy in vivo.
Orientations Futures
There are several potential future directions for the study of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide. One potential direction is the evaluation of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to evaluate the efficacy of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide in vivo, as well as its potential use in the treatment of specific types of cancer. Finally, the development of more potent and bioavailable analogs of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide may also be an area of future research.
Méthodes De Synthèse
The synthesis of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide involves several steps, with the key intermediate being the condensation of 4-tert-butylbenzaldehyde with 2,6-diethylphenylamine to form (Z)-3-(4-tert-butylphenyl)-N-(2,6-diethylphenyl)prop-2-enamide. This intermediate is then cyano-activated to form the final product, (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide.
Applications De Recherche Scientifique
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in the survival and proliferation of cancer cells, including BTK, FLT3, and JAK2. This inhibition leads to the induction of apoptosis and the inhibition of cell growth, making (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide a promising candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-6-18-9-8-10-19(7-2)22(18)26-23(27)20(16-25)15-17-11-13-21(14-12-17)24(3,4)5/h8-15H,6-7H2,1-5H3,(H,26,27)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJKAMSKPHDUPB-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

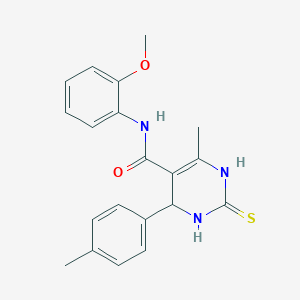
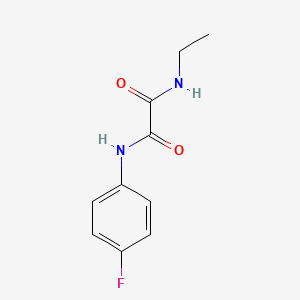
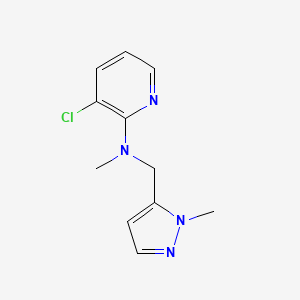
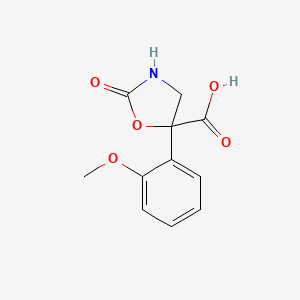
![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)
![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)
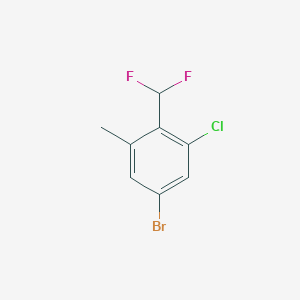
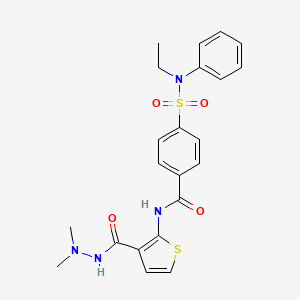
![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)
![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
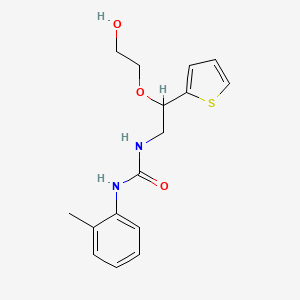
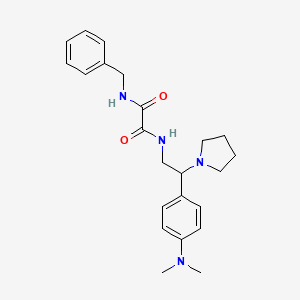

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)